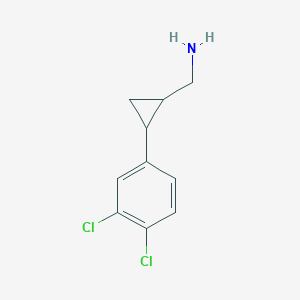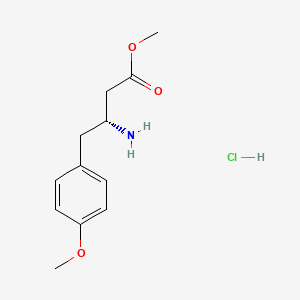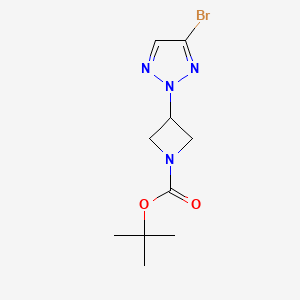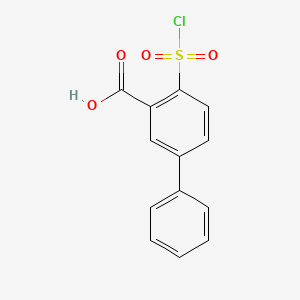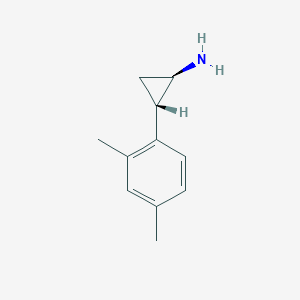
rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine: is a chiral cyclopropane derivative with potential applications in various fields of chemistry and pharmacology. The compound features a cyclopropane ring substituted with a 2,4-dimethylphenyl group and an amine group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by amination. Common methods include:
Cyclopropanation: Using diazo compounds and transition metal catalysts (e.g., Rhodium or Copper complexes) to form the cyclopropane ring.
Amination: Introducing the amine group via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production may involve optimized versions of the above methods, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine group to an alkylamine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alkylamines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in the development of chiral catalysts for asymmetric synthesis.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Biochemical Probes: Used as a probe to study enzyme mechanisms and receptor interactions.
Industry
Material Science:
Agrochemicals: Investigated for use in the synthesis of novel agrochemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine depends on its specific application. In pharmacology, it may interact with specific receptors or enzymes, modulating their activity. The cyclopropane ring can strain and distort molecular interactions, leading to unique biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane Derivatives: Other cyclopropane derivatives with different substituents.
Phenylcyclopropanes: Compounds with phenyl groups attached to the cyclopropane ring.
Aminocyclopropanes: Cyclopropane compounds with amine groups.
Uniqueness
rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other cyclopropane derivatives.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15N/c1-7-3-4-9(8(2)5-7)10-6-11(10)12/h3-5,10-11H,6,12H2,1-2H3/t10-,11+/m0/s1 |
InChI Key |
KAUJWCLOSGPMGF-WDEREUQCSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H]2C[C@H]2N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC2N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13615708.png)

![6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one](/img/structure/B13615724.png)

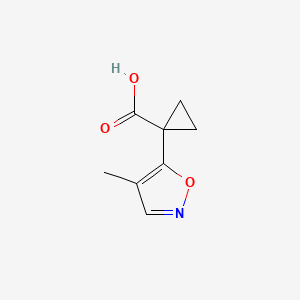
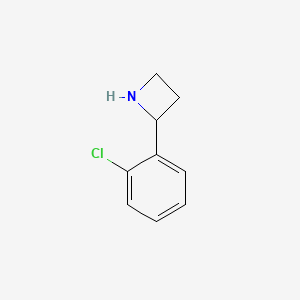
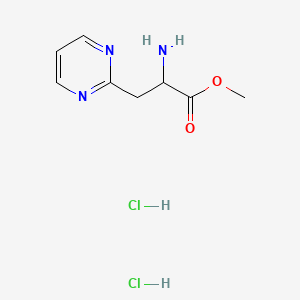
![8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13615740.png)
